REACTION_SMILES
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[Br:1][c:2]1[c:3]([OH:20])[c:4]([CH2:8][N:9]([C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16])[CH2:17][CH2:18][OH:19])[cH:5][cH:6][cH:7]1.[O:40]=[C:41]([O:42][CH:43]([CH3:44])[CH3:45])[N:46]=[N:47][C:48]([O:49][CH:50]([CH3:51])[CH3:52])=[O:53].[O:54]1[CH2:55][CH2:56][CH2:57][CH2:58]1.[c:21]1([P:22]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[c:29]2[cH:30][cH:31][cH:32][cH:33][cH:34]2)[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[Br:1][c:2]1[c:3]2[c:4]([cH:5][cH:6][cH:7]1)[CH2:8][N:9]([C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16])[CH2:17][CH2:18][O:20]2
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Name
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CC(C)(C)OC(=O)N(CCO)Cc1cccc(Br)c1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N(CCO)Cc1cccc(Br)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)N=NC(=O)OC(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCOc2c(Br)cccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |